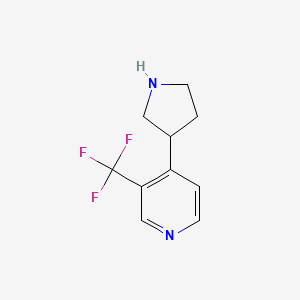
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with ethylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted derivatives, which can be further utilized in various applications .
科学研究应用
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism by which 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating the activity of various enzymes and proteins . The compound’s structure allows it to bind to active sites of enzymes, altering their function and leading to desired biochemical outcomes .
相似化合物的比较
Similar Compounds
2-(4,4-Dimethylcyclohexyl)ethan-1-amine Hydrochloride: This compound is structurally similar but lacks the hydroxyl group present in 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride.
2-(4,4-Dimethylcyclohexyl)ethan-1-ol: This compound is similar but does not contain the amino group.
Uniqueness
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H22ClNO |
|---|---|
分子量 |
207.74 g/mol |
IUPAC 名称 |
2-amino-2-(4,4-dimethylcyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2)5-3-8(4-6-10)9(11)7-12;/h8-9,12H,3-7,11H2,1-2H3;1H |
InChI 键 |
CCDWQNOSCPGKKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C(CO)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


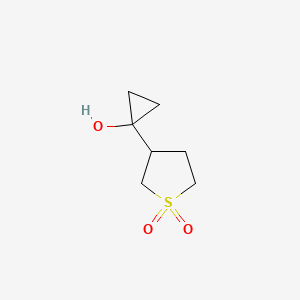

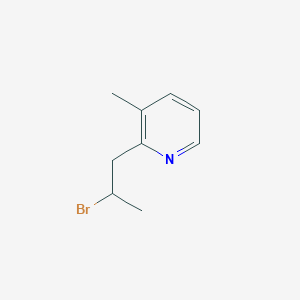

![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
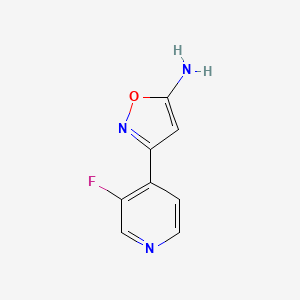
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
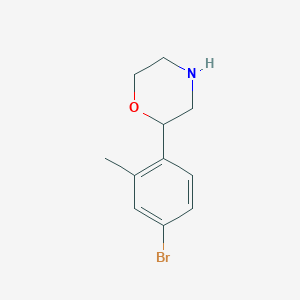
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

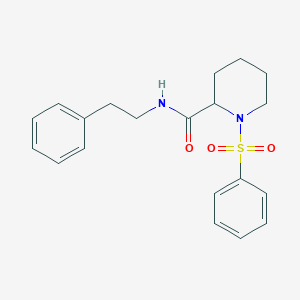
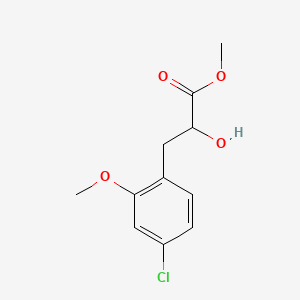
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
